1,2,4,5-Tetramethylbenzene

Catalog No.
S581430
CAS No.
95-93-2
M.F
C10H14
M. Wt
134.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4,5-Tetramethylbenzene

CAS Number

95-93-2

Product Name

1,2,4,5-Tetramethylbenzene

IUPAC Name

1,2,4,5-tetramethylbenzene

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

InChI

InChI=1S/C10H14/c1-7-5-9(3)10(4)6-8(7)2/h5-6H,1-4H3

InChI Key

SQNZJJAZBFDUTD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)C)C

solubility

2.59e-05 M

Synonyms

1.2.4.5-Tetramethylbenzene

Canonical SMILES

CC1=CC(=C(C=C1C)C)C

The exact mass of the compound Durene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.59e-05 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6770. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. It belongs to the ontological category of tetramethylbenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2,4,5-Tetramethylbenzene, commonly known as durene, is a C10 aromatic hydrocarbon distinguished by the symmetrical substitution of four methyl groups on its benzene ring. Unlike its isomers, which are liquids at ambient temperatures, durene is a colorless, crystalline solid with a high melting point, a property that simplifies its purification and handling in industrial settings. Its primary commercial value stems from its role as the direct and specific precursor for pyromellitic dianhydride (PMDA), a critical monomer for producing high-performance, thermally stable polymers such as polyimides.

Substituting 1,2,4,5-tetramethylbenzene with its isomers (isodurene, prehnitene) or other common alkylbenzenes like mesitylene is chemically and operationally infeasible for its primary applications. The specific 1,2,4,5-arrangement of methyl groups is a strict structural requirement for the high-yield synthesis of pyromellitic dianhydride (PMDA); other substitution patterns will not produce this target molecule. Furthermore, the procurement of durene as a solid (M.P. 79.2 °C) versus its liquid isomers (isodurene M.P. -23.7 °C, prehnitene M.P. -6.2 °C) fundamentally alters material handling, storage, and process feeding requirements. This significant difference in physical state allows durene to be easily separated and purified from its isomers by crystallization, ensuring the high purity required for polymerization processes.

Superior Thermal Properties for Simplified Handling and High-Purity Separation

1,2,4,5-Tetramethylbenzene's high molecular symmetry results in a melting point of 79.2 °C, making it a solid at room temperature. This is a stark contrast to its structural isomers, isodurene and prehnitene, which are liquids well below freezing. This property is not merely a physical curiosity; it is the basis for its industrial separation and purification via crystallization, enabling the high purity essential for polymerization precursors.

Evidence DimensionMelting Point (°C)
Target Compound Data79.2 °C
Comparator Or BaselineIsodurene (1,2,3,5-isomer): -23.7 °C; Prehnitene (1,2,3,4-isomer): -6.2 °C
Quantified DifferenceOver 100 °C higher melting point than its closest structural isomers.
ConditionsStandard atmospheric pressure.

This significant difference in physical state dictates material handling protocols and enables cost-effective, high-purity isolation from isomeric mixtures via crystallization.

Structurally Essential Precursor for High-Yield Synthesis of Pyromellitic Dianhydride (PMDA)

The primary industrial use of 1,2,4,5-tetramethylbenzene is its catalytic vapor-phase oxidation to produce pyromellitic dianhydride (PMDA), the monomer for high-temperature polyimides. The specific 1,2,4,5-substitution pattern is the only one among its isomers that directly yields the tetra-acid structure required for PMDA. Industrial processes using durene as the feedstock achieve high yields of PMDA, often around 90% by weight, with purities reaching 98% directly from the oxidation process. Alternative precursors are not commercially viable for direct, high-yield PMDA production.

Evidence DimensionProduct Yield (wt%) in PMDA Synthesis
Target Compound Data~90% wt. yield
Comparator Or BaselineOther tetramethylbenzene isomers, which do not yield PMDA due to incorrect methyl group orientation.
Quantified DifferenceQualitatively, durene is the only isomer that produces the target molecule.
ConditionsCatalytic vapor-phase oxidation.

For buyers in the high-performance polymer industry, durene is the only structurally correct and high-yield starting material for manufacturing PMDA.

Imparts Critical Rigidity and Packing Efficiency in Advanced Polymer Backbones

When used as a diamine monomer (2,3,5,6-tetramethyl-1,4-phenylenediamine) in copolymerizations, the durene moiety provides significant structural rigidity. In materials like 6FDA-Durene polyimides, this rigidity influences polymer chain packing. This structural control is a key factor in designing polymers with specific properties, such as those used in gas separation membranes. The bulky side groups of the durene unit can hinder chain mobility, which can be leveraged to tune the final material's performance. This contrasts with less substituted or asymmetrically substituted monomers, which would yield polymers with different packing characteristics and physical properties.

Evidence DimensionPolymer Structural Impact
Target Compound DataProvides rigid, symmetric unit leading to controlled polymer chain packing.
Comparator Or BaselineLess substituted (e.g., xylene-based) or asymmetrically substituted (e.g., isodurene-based) monomers, which result in greater chain flexibility or less predictable packing.
Quantified DifferenceNot directly quantifiable as a single number, but qualitatively affects properties like gas permeability and thermal stability.
ConditionsIncorporation as a monomer unit in polyimide synthesis, such as in 6FDA-Durene copolymers.

Procurement for advanced materials R&D and manufacturing requires precise monomer selection; the durene structure offers a specific, rigid building block to achieve targeted polymer properties that analogs cannot replicate.

Primary Feedstock for High-Performance Polyimide Resins and Films

As the sole industrial precursor to pyromellitic dianhydride (PMDA), 1,2,4,5-tetramethylbenzene is the mandatory starting point for producing thermally-resistant polyimides like Kapton. These materials are indispensable in the aerospace and electronics industries for applications requiring high thermal and oxidative stability.

Monomer for Specialty Copolymers in Gas Separation Membranes

In its diamine form, the durene unit is incorporated into specialty copolymers (e.g., 6FDA-Durene) to create rigid polymer structures. This rigidity is critical for developing advanced mixed matrix membranes with tailored gas permeability and selectivity for applications like CO2 capture.

Processes Requiring a Solid, High-Purity, and Thermally Stable Aromatic Hydrocarbon

Due to its high melting point and thermal stability, durene is the preferred choice in applications where a solid aromatic compound is needed for process-related reasons, such as simplified handling, controlled addition to reactors, or where the liquid nature of isomers would be problematic. Its high purity, achievable through crystallization, makes it suitable for sensitive catalytic processes.

Physical Description

1,2,4,5-tetramethylbenzene appears as colorless crystals with a camphor-like odor. (NTP, 1992)

XLogP3

4

Boiling Point

386.2 °F at 760 mm Hg (NTP, 1992)
196.8 °C

Flash Point

130 °F (NFPA, 2010)

Density

0.8875 at 68 °F (NTP, 1992)

LogP

4.0 (LogP)

Melting Point

174.6 °F (NTP, 1992)
79.3 °C

UNII

181426CFYB

GHS Hazard Statements

Aggregated GHS information provided by 291 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 24 of 291 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 267 of 291 companies with hazard statement code(s):;
H228 (98.13%): Flammable solid [Danger Flammable solids];
H413 (74.53%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.53 mmHg

Pictograms

Flammable

Flammable

Other CAS

95-93-2

Wikipedia

Durene

Biological Half Life

7.00 Days

General Manufacturing Information

Benzene, 1,2,4,5-tetramethyl-: ACTIVE

Dates

Last modified: 08-15-2023

Retention models and interaction mechanisms of benzene and other aromatic molecules with an amylose-based sorbent

Han-Yu Hsieh, Shyuan-Guey Wu, Hung-Wei Tsui
PMID: 28320536   DOI: 10.1016/j.chroma.2017.03.011

Abstract

Stoichiometric displacement models have been widely used for understanding the adsorption mechanisms of solutes in chromatography systems. Such models are used for interpreting plots of solute retention factor versus concentrations of polar modifier in an inert solvent. However, these models often assume that dispersion forces are negligible and they are unable to account for solutes with significant aromatic interactions. In this study, a systematic investigation of the relationship between retention behavior and aromatic groups was performed using five simple aromatic molecules-benzene, naphthalene, mesitylene, durene, and toluene-with a commercially available amylose tris(3,5-dimethylphenylcarbamate)-based sorbent. The enthalpy changes of adsorption, determined from van't Hoff plots, were obtained separately in pure n-hexane and in pure isopropanol (IPA). In pure n-hexane, the solute adsorptions were driven by electrostatic interactions, favoring a T-shaped binding configuration (edge-to-face π-π interaction). The order of enthalpy change indicated the amount of effective T-shaped π-interactions. In pure IPA, solute adsorption was dominated by dispersion forces, favoring a sandwich binding configuration (face-to-face π-π interaction). The adsorption isotherms of toluene revealed that in pure IPA and in pure n-hexane, the isotherms were linear. The results suggested that the high solvent strength of IPA weakened the interactions between aromatic molecules. The retention behavior of the benzene, naphthalene, mesitylene, and durene as a function of IPA concentration was investigated. U-shaped retention curves were found for all aromatic solutes. A new retention model for monovalent aromatic solutes was developed for describing the U-shaped curves. Three key dimensionless groups were revealed to control the retention behavior. The models suggested that solvophobic interactions should be accounted for in the retention models used to investigate the retention behaviors of solutes associated with aromatic groups.


Physiologically-based toxicokinetic modeling of durene (1,2,3,5-tetramethylbenzene) and isodurene (1,2,4,5-tetramethylbenzene) in humans

Piotr Jałowiecki, Beata Janasik
PMID: 17638682   DOI: 10.2478/v10001-007-0012-6

Abstract

Physiologically-based toxicokinetic (PB-TK) models are developed to simulate absorption, distribution and excretion of xenobiotics. PB-TK models consist of several groups of compartments, where tissues are grouped together according to physiological parameters (tissue blood flows, tissue group volumes) and physicochemical properties (partition coefficients, metabolic constants). Tetramethylbenzene (TETMB), a mixture of its three isomers: prenitene (1,2,3,4-TETMB), isodurene (1,2,3,5-TETMB), and durene (1,2,4,5-TETMB) is an essential component of numerous commercial preparations of organic solvents. The aim of the study was to develop the PB-TK model for two TETMB isomers, durene and isodurene, in humans.
The assumed PB-TK model groups organs and tissues into five physiological compartments: fat tissue, muscles, organs, liver, and brain. The brain has been considered as a separate compartment due to the potential neurotoxicity of TETMB. Water/air, oil/air and blood/air partition coefficients for durene and isodurene were measured in vitro. Tissue/air partition coefficients were calculated from values of olive/air and water/air partition coefficients and the average fat and water content in different tissues. Tissue/blood partition coefficients were calculated as a tissue/air quotient and the blood/air partition coefficient measured in vitro. The Michaelis-Menten constant (KM) values and maximum metabolism rate constant (VMAX) for selected metabolites of durene and isodurene were obtained in vitro using microsomal fraction of the human liver.
The developed model was validated against experimental data obtained earlier as a result of an 8-h exposure of volunteers to durene and isodurene vapors of 10 and 25 mg/m3. The prediction of both TETMB isomers concentration in blood as well as of the elimination rates of 2,4,5-TMBA and 2,3,5-TMBA were close to the results of experimental exposures.
Simulations of one working week inhalation exposure to aromatic hydrocarbons indicate that the elaborated PB-TK model may be used to predict the chemical distribution in different body compartments, based on physicochemical properties.


[Microsomal monooxygenases upon inhalation exposure to pseudocumene and durene]

D F Shakirov
PMID: 11530642   DOI:

Abstract

This paper gives data on the levels of cytochromes of B5, P450, P420, P450 + P420, on the rates of amidopyrinum N-demethylation and aniline n-hydroxylation in the tissues of the lung, liver, kidney of experimental rats upon acute and chronic (4-month) inhalation exposure to pseudocumol and durol at a concentration of 10 mg/m3. Acute and chronic inhalation exposures to the xenobiotics in this concentration result in activation of microsomal monooxygenases in the tissues of experimental rats in relation to the type of exposure.


Study of the formation equilibria of electron donor-acceptor complexes between [60]fullerene and methylbenzenes by absorption spectrometric method

S Bhattacharya, M Banerjee, A K Mukherjee
PMID: 11446701   DOI: 10.1016/s1386-1425(00)00489-3

Abstract

The electron donor-acceptor (EDA) interaction between [60]fullerene and three methylbenzenes, viz., durene, pentamethylbenzene and hexamethylbenzene has been studied in carbon tetrachloride medium at a number of temperatures. It has been found that these methylbenzenes form stable 1:1 EDA complexes with [60]fullerene. Charge transfer (CT) absorption bands of the complexes in the 410-460 nm region are more intense than the usual 420-700 nm absorption band of C60. The CT transition energies (hvCT) of the complexes change systematically with change in the number and position of the methyl groups in the donor molecules (methylbenzenes) and also with the donor ionisation potentials. From an analysis of this variation the electron affinity of C60 has been found to be 2.30 eV and also an inductive effect Hückel parameter of the methyl group has been determined. Formation constants (K) have been determined at three different temperatures from which the enthalpies and entropies of formation of the complexes have been determined.


The disposition and metabolism of durene (1,2,4,5-tetramethylbenzene) in rats

D Ligocka, A Sapota, K Rydzynski
PMID: 11218043   DOI: 10.1007/s002040000165

Abstract

The organ and tissue distribution, excretion and metabolism of [3H]1,2,4,5-tetramethylbenzene ([3H]durene) in male Wistar albino rats were investigated following a single i.p. administration (40 mg/kg) and within 9 days after five daily repeated administrations. Urine proved to be the main route of tritium excretion. Within the first 24 h after a single administration 69% of the radioactivity was excreted in the urine and only 9% in the feces. The highest level of tritium binding was found in the fat tissue, liver, kidneys and adrenal glands. The accumulation of tritium in the plasma proceeded with a kinetic constant of 0.49 h(-1), whereas the half-life of radioactivity decay amounted to about 6.3 h. In erythrocytes, the tritium level was found to be about three times lower than in blood plasma. The total amount eliminated during the 9 days following repeated administration was about 94% of the five doses given. The highest level of tritium was found in fat tissue and adrenal glands, followed by the liver, kidneys, sciatic nerve and muscle. A gradual decline in tritium levels was observed during the following 4 days in most tissues to reach about 2% of the dose given. The main urinary metabolites resulting from the administration of durene were 2,4,5-trimethylbenzyl alcohol (about 22%), 4,5-dimethyl-1,2-benzdialdehyde (about 19%), 2,4,5-trimethylbenzaldehyde (about 19%) and 2,4,5-trimethylbenzoic acid (about 16%). The oxygen-containing metabolites accounted for almost 80%, whereas sulphur-containing metabolites accounted for approximately 10% of the products of biotransformation. In conclusion, most of the durene administered has a relatively rapid turnover rate, with minor levels retained in the tissues for longer time periods.


[The hygienic evaluation of 1,2,4,5-tetramethylbenzene via inhalation body uptake]

N N Egorov, I G Kulagina, S E Gaĭsinskaia, A Kh Isiangil'dina
PMID: 10349226   DOI:

Abstract




MAS NMR studies of carbon-13 spin exchange in durene

D Reichert, G Hempel, R Poupko, Z Luz, Z Olejniczak, P Tekely
PMID: 10023843   DOI: 10.1016/s0926-2040(98)00085-x

Abstract

One- (1-D) and two-dimensional (2-D) carbon-13 NMR exchange measurements in powder samples of isotopically normal durene under magic angle spinning (MAS) are reported. The experiments include rotor synchronized 2-D exchange (RS2DE), 1-D magnetization transfer (MT) and time reverse ODESSA (tr-ODESSA). The latter two experiments were performed as a function of several external parameters, including proton decoupling field during mixing time, sample spinning rate and partly, of temperature. The effects of these parameters on the spin exchange induced by spin diffusion and by chemical, or physical exchange, is discussed. Spin exchange between all types of carbons in the durene molecules occurs on the time scale of seconds. From the dependence of the spin exchange rate on the external parameters it is concluded that the process is dominated by spin diffusion. On the basis of these results an upper limit of 10(-16) cm2 s(-1) can be set for the self-diffusion constant in crystalline durene.


Toxic effects of acute inhalation exposure to 1,2,4,5-tetramethylbenzene (durene) in experimental animals

Z Korsak, W Majcherek, K Rydzyński
PMID: 9844309   DOI:

Abstract

Neurotoxic and sensory respiratory irritation effects of 1,2,4,5-tetramethylbenzene (durene) in male rats and male Balb/C mice were investigated in the condition of acute inhalation exposure. Rotarod performance and pain sensitivity behaviour were tested in rats exposed to durene at concentrations of 880, 1100 and 1280 mg/m3 immediately after termination of a four-hour exposure. The respiratory rate was measured in mice by the whole body pletysmographic method in a 6-min exposure to various concentrations of durene. Exposure to durene resulted in concentration-dependent decrease in pain sensitivity in rats and depression of respiratory rate in mice. At applied durene concentrations, no statistically significant disturbances in rotarod performance behaviour were observed. The concentration depressing the respiratory rate to 50% (RD50) was 838 mg/m3. As based on RD50 value, MAC of 25 mg/m3 is suggested for durene.


Low frequency internal modes of 1,2,4,5-tetramethylbenzene, tetramethylpyrazine and tetramethyl-1,4-benzoquinone INS, Raman, infrared and theoretical DFT studies

A Pawlukojć, I Natkaniec, G Bator, L Sobczyk, E Grech, J Nowicka-Scheibe
PMID: 16098791   DOI: 10.1016/j.saa.2005.06.030

Abstract

The results of inelastic neutron scattering (INS), Raman and infrared (IR) studies on 1,2,4,5-tetramethylbenzene (durene), tetramethylpyrazine (TMP) and tetramethyl-1,4-benzoquinone (TMBQ) in the solid state are reported. The observed frequencies are analyzed on the basis of DFT calculations. The low frequency region, below 400 cm(-1), related to the torsional and bending out-of-plane vibrations of the CH(3) groups, is of particular interest. The detailed analysis is possible due to the simulation of the INS spectra by using the auntie-CLIMAX program. It is shown that the observed low frequency INS bands are dramatically shifted, compared to the calculated ones, towards higher frequencies. Although one cannot exclude deficiencies of theoretical methods as applied to low frequency modes, it seems more probable the interpretation based on an existence of non-conventional CH(...)pi, CH(...)N, CH(...)O hydrogen bonds formed by the methyl groups in crystalline phases.


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